(tert-Butylsulfanyl)acetaldehyde
Overview
Description
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines, closely related to (tert-Butylsulfanyl)acetaldehyde, are exceedingly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method allows for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, using the tert-butanesulfinyl group as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).
Organic Synthesis Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derivable from reactions involving compounds like this compound, have been shown to act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, showcasing their utility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Conversion to Acetals and Further Transformations
2-Butylsulfanyl-2-alkenals, which share functional group similarities with this compound, react with alcohols in the presence of acid catalysts to form acetals, demonstrating another dimension of chemical versatility. These acetals can undergo further transformations, including hydrolysis, to yield various products, illustrating the potential of (tert-Butylsulfanyl) compounds as intermediates in organic synthesis (Keiko et al., 2006).
Catalytic Deprotection of Acetals
In a related study, bismuth triflate was found to be a highly efficient catalyst for the deprotection of acetals and ketals, including those derived from ketones and conjugated aldehydes. This method is notable for its selectivity and the stability of tert-butyldimethylsilyl ethers under reaction conditions, suggesting the utility of this compound derivatives in complex synthesis schemes where selective deprotection is required (Carrigan et al., 2002).
properties
IUPAC Name |
2-tert-butylsulfanylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNPUXNUUXPPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508190 | |
Record name | (tert-Butylsulfanyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79428-47-0 | |
Record name | (tert-Butylsulfanyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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